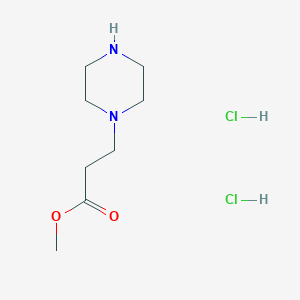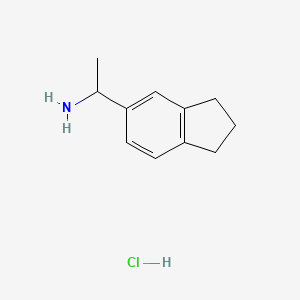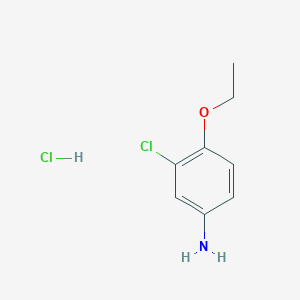
3-Chloro-4-ethoxyaniline hydrochloride
Vue d'ensemble
Description
3-Chloro-4-ethoxyaniline hydrochloride is an organic compound with the CAS Number: 1185108-72-8 and a molecular weight of 208.09 . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxyaniline hydrochloride is1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H . This indicates that the compound consists of a chlorine atom, an ethoxy group, and an amino group attached to a benzene ring . Physical And Chemical Properties Analysis
3-Chloro-4-ethoxyaniline hydrochloride has a molecular weight of 208.09 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Applications De Recherche Scientifique
Metabolism in Soil
- Study : Researchers examined the metabolism of 3-Chloro-4-methoxyaniline, a compound structurally similar to 3-Chloro-4-ethoxyaniline, in soil. They found that it converted into various compounds, possibly via a free radical mechanism, when present in concentrations of 10 ppm or more (Briggs & Ogilvie, 1971).
Antibacterial Activity
- Study : A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to 3-Chloro-4-ethoxyaniline, revealed their potential to inhibit bacterial DNA polymerase and Gram-positive bacteria growth, suggesting a potential application in antimicrobial therapies (Zhi et al., 2005).
Chemical Synthesis
- Study : Research focusing on the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones involved the use of ethyl imidate hydrochlorides, related to the chloro-ethoxyaniline structure. This study contributes to the field of organic synthesis, particularly in the formation of Schiff bases (Bekircan & Bektaş, 2008).
Biotransformation Studies
- Study : A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline revealed insights into the catabolic degradation of a chemical carcinogen. This research is crucial for understanding the metabolic pathways of similar compounds in biological systems (Kolar & Schlesiger, 1975).
Enzymatic Reactions and Biocatalysis
- Study : Research on Rhodococcus erythropolis No. 7 demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This study highlights the potential use of biocatalysis in producing pharmaceutical intermediates and emphasizes the role of enzymatic reactions in organic synthesis (Park, Uhm, & Kim, 2008).
Polymerization Processes
- Study : The synthesis of substituted phenylureas from methylation and ethylation of vanillin involved 3,4-dimethoxyaniline derivatives, demonstrating the utility of chloro-ethoxyaniline compounds in polymer science (Gardner, Moir, & Purves, 1948).
Green Chemistry Applications
- Study : A research on boric acid-catalyzed multi-component reactions demonstrated the synthesis of 4H-isoxazol-5-ones in an aqueous medium, highlighting the role of similar compounds in environmentally friendly chemical processes (Kiyani & Ghorbani, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYSKLCAJBIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



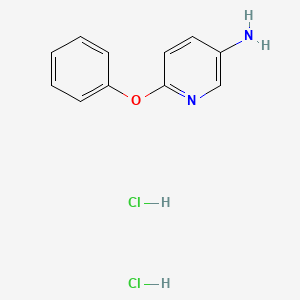
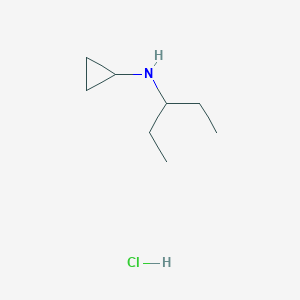
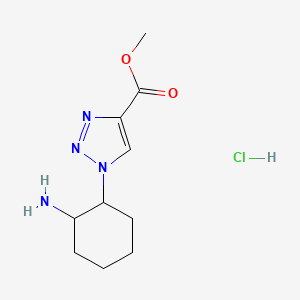

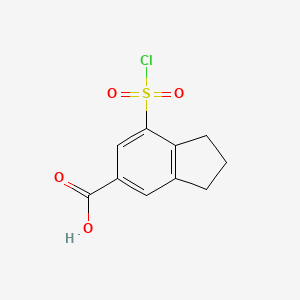
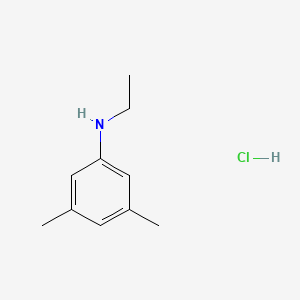
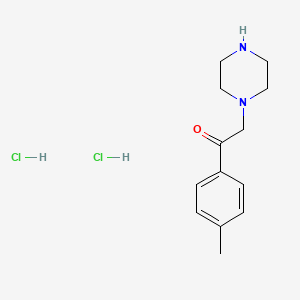
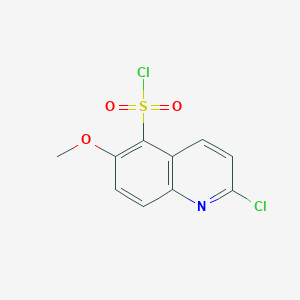
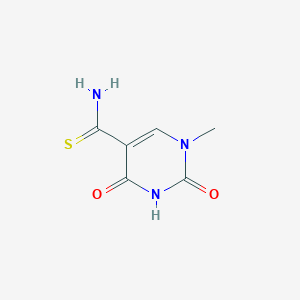
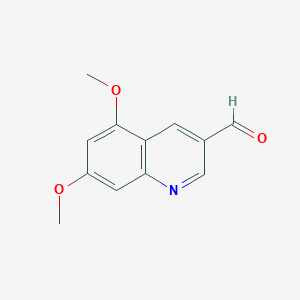
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
